Enhanced Lipophilicity (XLogP3 = 1.4) Versus Non-Fluorinated Parent (XLogP3 = 0.6) and 3-Fluoro Regioisomer (XLogP3 = 1.0)
The computed XLogP3 value for tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is 1.4, representing a 0.8 log unit increase over the non-fluorinated parent tert-butyl 4-oxopiperidine-1-carboxylate (XLogP3 = 0.6) and a 0.4 log unit increase over the 3-fluoro-4-oxo regioisomer (XLogP3 = 1.0) . This quantifiable difference in lipophilicity can be exploited in medicinal chemistry to fine-tune ADME properties without altering the core scaffold.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | tert-Butyl 4-oxopiperidine-1-carboxylate: XLogP3 = 0.6; tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: XLogP3 = 1.0 |
| Quantified Difference | +0.8 (vs. non-fluorinated); +0.4 (vs. 3-fluoro regioisomer) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025 release |
Why This Matters
The 0.8 log unit increase in lipophilicity relative to the non-fluorinated parent can significantly impact membrane permeability and metabolic stability, providing a quantifiable advantage in lead optimization campaigns where precise logP tuning is required.
- [1] PubChem. Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CID 129962438, CAS 1255666-63-7) – Computed Properties: XLogP3 = 1.4. National Center for Biotechnology Information. View Source
